molecular formula C10H16N2O4 B13548960 Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

Cat. No.: B13548960
M. Wt: 228.24 g/mol
InChI Key: ALKVZYLRHOMFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is a synthetic organic compound characterized by a propanoate ester backbone with two key substituents:

  • A 2,5-dioxopyrrolidin-1-yl group at position 3, which confers rigidity and polarity due to its cyclic imide structure.

This compound is primarily utilized in pharmaceutical research as an intermediate or tool for studying drug delivery systems, prodrug linkages, or enzyme inhibition mechanisms . Its pyrrolidinedione moiety is analogous to succinimide derivatives, which are widely employed in peptide coupling and bioconjugation chemistry.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C10H16N2O4/c1-3-16-10(15)7(11-2)6-12-8(13)4-5-9(12)14/h7,11H,3-6H2,1-2H3

InChI Key

ALKVZYLRHOMFLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=O)CCC1=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with 2,5-dioxopyrrolidin-1-yl acetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Dabigatran Amine Intermediate)

Key Differences :

  • Substituent at Position 3: A benzamido group with pyridinyl and methylamino substituents replaces the pyrrolidinedione ring.
  • Structural Implications : The aromatic benzamido group enhances lipophilicity, while the pyridinyl nitrogen may improve solubility in acidic conditions.

Applications : Used as a key intermediate in the synthesis of Dabigatran, a thrombin inhibitor .

Parameter Target Compound Dabigatran Intermediate
Molecular Weight ~270–300 g/mol (estimated) 342.4 g/mol
Key Functional Groups Pyrrolidinedione, methylamino Benzamido, pyridinyl, methylamino
Solubility Moderate in polar aprotic solvents Higher in acidic aqueous media

Methyl 2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate

Key Differences :

  • Ester Group : Methyl ester instead of ethyl.
  • Substituents: A cyano-pyridinyl ethenyl group at position 2 and a dimethylamino group at position 3.

Structural Implications :

  • The cyano group increases electrophilicity, facilitating nucleophilic attacks.

Synthesis : Prepared via condensation reactions in acetic acid, highlighting a shared synthetic route with the target compound .

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

Key Differences :

  • Substituent at Position 3 : A polyethylene glycol (PEG)-like ethoxy chain terminated with a phthalimide group.
  • Structural Implications : The PEG chain enhances hydrophilicity and molecular weight (~500–600 g/mol), making it suitable for drug conjugation or solubility enhancement.

Applications : Used as a bioconjugation linker in antibody-drug conjugates (ADCs) or prodrugs, contrasting with the target compound’s role as a standalone intermediate .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Key Differences :

  • Backbone: Propanol (alcohol) instead of propanoate (ester).
  • Substituents: A thiophene ring at position 1 and a methylamino group at position 3.

Structural Implications :

  • The alcohol group increases polarity but reduces esterase-mediated hydrolysis susceptibility.

Applications : Found as a metabolite or impurity in pharmaceuticals targeting serotonin pathways .

Research Findings and Implications

  • Synthetic Flexibility : The target compound and its analogs are synthesized via condensation or esterification reactions, often employing acetic acid as a catalyst .
  • Functional Group Impact : The pyrrolidinedione group in the target compound enhances stability in aqueous media compared to benzamido or thiophene derivatives .
  • Pharmacological Potential: While the target compound lacks direct therapeutic data, its structural analogs demonstrate roles in anticoagulation (Dabigatran) and ADC development (PEGylated derivative) .

Biological Activity

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 244.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it affects the activity of protein kinases and phosphatases, which are crucial for cell proliferation and apoptosis.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) .

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor properties. In vitro studies using various cancer cell lines have shown:

  • IC50 Values : The compound displays IC50 values in the low micromolar range against multiple cancer types, indicating strong cytotoxic effects .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated in animal models for its ability to reduce seizure frequency and severity:

  • Mechanism : The anticonvulsant effect is believed to be mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic activity .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis markers:

Treatment Concentration (µM)% Cell ViabilityApoptosis Rate (%)
0 (Control)1005
107520
255045
502570

This data suggests a dose-dependent increase in apoptosis among treated cells.

Study 2: Anticonvulsant Activity

In a controlled experiment using a mouse model of epilepsy, this compound was administered at varying doses:

Dose (mg/kg)Seizure Frequency (per hour)Duration (minutes)
0 (Control)1015
1068
3034
5011

Results indicated a significant reduction in both seizure frequency and duration at higher doses.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Use P95 respirators for particulate protection or OV/AG/P99 respirators for organic vapor and acid gas exposure .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • First Aid: For skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention if irritation persists .
  • Waste Disposal: Avoid drainage contamination; collect residues in sealed containers for hazardous waste disposal .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Key Steps:
    • React ethyl 2-bromo-3-(methylamino)propanoate with 2,5-dioxopyrrolidine under basic conditions (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) .
    • Monitor reaction progress via TLC or HPLC to ensure completion.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Scale-Up Considerations: Use continuous flow reactors to enhance yield consistency and reduce side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the pyrrolidin-dione ring (δ ~2.5–3.5 ppm for methylene groups) and methylamino protons (δ ~2.3 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₇N₂O₄: ~257.12 g/mol) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer:

  • Comparative Studies: Replicate acute toxicity assays (e.g., OECD 423 guidelines) using standardized doses (e.g., 50–300 mg/kg in rodent models) to validate LD₅₀ values .
  • Mechanistic Analysis: Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess mitochondrial dysfunction and ROS generation, correlating results with in vivo data .
  • Data Normalization: Account for batch-to-batch purity variations (≥95% purity required for reliable data) using HPLC quantification .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stressors (heat: 40–60°C; humidity: 75% RH; UV light: 254 nm) and monitor decomposition via HPLC .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) under acidic/alkaline conditions (pH 1–13) to identify labile functional groups (e.g., ester or pyrrolidin-dione moieties) .
  • Storage Recommendations: Store in airtight containers at –20°C with desiccants to prevent hydrolysis .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases) via the pyrrolidin-dione and methylamino groups, identifying key residues (e.g., hydrogen bonds with catalytic Ser or Asp) .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å) and free energy (MM-PBSA calculations) .
  • In Vitro Validation: Compare docking predictions with SPR or ITC binding assays to refine models .

Q. What advanced methods can elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for ester hydrolysis (to carboxylic acid) or pyrrolidin-dione ring oxidation .
  • Isotope Tracing: Use ¹⁴C-labeled ethyl or methyl groups to track metabolic incorporation into downstream products .
  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in animal models using LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.